Zolertine Hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

7241-94-3 |

|---|---|

分子式 |

C13H19ClN6 |

分子量 |

294.78 g/mol |

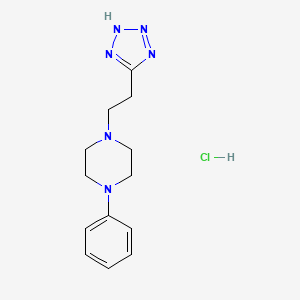

IUPAC 名称 |

1-phenyl-4-[2-(2H-tetrazol-5-yl)ethyl]piperazine;hydrochloride |

InChI |

InChI=1S/C13H18N6.ClH/c1-2-4-12(5-3-1)19-10-8-18(9-11-19)7-6-13-14-16-17-15-13;/h1-5H,6-11H2,(H,14,15,16,17);1H |

InChI 键 |

QVIZGERPBBPGRI-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1CCC2=NNN=N2)C3=CC=CC=C3.Cl |

产品来源 |

United States |

Foundational & Exploratory

Zolertine Hydrochloride: A Deep Dive into its Mechanism of Action

It appears there may be a typographical error in the requested drug name, "Zolertine Hydrochloride." The comprehensive search for this compound did not yield significant results. However, the search results strongly suggest that the intended drug of interest is likely Zolmitriptan , a well-established medication for the acute treatment of migraine. This technical guide will proceed under the assumption that the user is inquiring about Zolmitriptan and will provide an in-depth analysis of its mechanism of action based on available scientific literature.

Executive Summary

Zolmitriptan is a selective serotonin (5-HT) receptor agonist, belonging to the triptan class of drugs. Its primary therapeutic effect in the management of migraine is attributed to its high affinity for 5-HT1B and 5-HT1D receptor subtypes. The mechanism of action is multifactorial, involving cranial vasoconstriction, inhibition of neuropeptide release from trigeminal nerve endings, and modulation of pain signaling in the brainstem. This guide will elucidate the intricate molecular and physiological pathways through which Zolmitriptan exerts its anti-migraine effects.

Receptor Binding Profile

The cornerstone of Zolmitriptan's action lies in its specific interaction with serotonin receptors. The drug exhibits a high affinity for 5-HT1B and 5-HT1D receptors, with a moderate affinity for the 5-HT1A receptor subtype.[1] Its activity at other 5-HT receptor subtypes or other neurotransmitter receptors is significantly lower, contributing to its targeted therapeutic effect and favorable side-effect profile compared to less selective agents.

Table 1: Receptor Binding Affinities of Zolmitriptan

| Receptor Subtype | Affinity (Ki) | Reference |

| 5-HT1B | High | [1][2][3][4][5] |

| 5-HT1D | High | [1][2][3][4][5] |

| 5-HT1A | Moderate | [1] |

| 5-HT1F | Agonist activity noted | [4] |

Core Mechanism of Action

The therapeutic efficacy of Zolmitriptan in aborting a migraine attack is understood to be mediated through three primary mechanisms:

-

Cranial Vasoconstriction: During a migraine attack, cranial blood vessels undergo vasodilation, which is thought to contribute to the throbbing pain. Zolmitriptan, by acting as an agonist at 5-HT1B receptors located on the smooth muscle cells of these vessels, induces vasoconstriction, thereby counteracting this pathological vasodilation.[3][5]

-

Inhibition of Neuropeptide Release: The trigeminal nerve plays a crucial role in the pathophysiology of migraine. Activation of trigeminal nerve endings in the meninges leads to the release of vasoactive and pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and Neurokinin A.[1][5] These peptides contribute to vasodilation and neurogenic inflammation. Zolmitriptan activates presynaptic 5-HT1D receptors on these nerve terminals, which inhibits the release of these neuropeptides, thus dampening the inflammatory cascade and pain transmission.[3][5]

-

Central Pain Modulation: Zolmitriptan can cross the blood-brain barrier and exert effects within the central nervous system.[3][5] It is believed to act on 5-HT1B/1D receptors in the brainstem, particularly in the trigeminal nucleus caudalis, to modulate the transmission of pain signals from the trigeminovascular system to higher brain centers.[3]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involved in Zolmitriptan's mechanism of action, the following diagrams are provided.

Caption: Zolmitriptan's dual action on trigeminal nerves and cranial vessels.

Caption: A typical experimental workflow for determining receptor binding affinity.

Experimental Protocols

While specific, detailed protocols were not available in the initial search results, a general methodology for a key experiment like receptor binding assays can be outlined based on standard pharmacological practices.

Protocol: Competitive Radioligand Binding Assay to Determine Receptor Affinity

-

Tissue/Cell Preparation:

-

Utilize cell lines recombinantly expressing the human 5-HT receptor subtypes of interest (e.g., 5-HT1B, 5-HT1D) or homogenized brain tissue known to be rich in these receptors.

-

Prepare cell membrane fractions through centrifugation.

-

-

Assay Buffer Preparation:

-

Prepare a suitable buffer (e.g., Tris-HCl) containing appropriate ions and protease inhibitors to maintain receptor integrity.

-

-

Incubation:

-

In a multi-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [3H]GR125743 for 5-HT1B/1D receptors), and a range of concentrations of unlabeled Zolmitriptan.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radioactive competing ligand).

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of Zolmitriptan by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the Zolmitriptan concentration to generate a competition curve.

-

Determine the IC50 (the concentration of Zolmitriptan that inhibits 50% of the specific radioligand binding) from the curve.

-

Calculate the equilibrium dissociation constant (Ki) for Zolmitriptan using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Pharmacokinetics and Metabolism

The clinical efficacy of Zolmitriptan is also influenced by its pharmacokinetic profile.

Table 2: Pharmacokinetic Parameters of Zolmitriptan

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~40% | [1] |

| Bioavailability (Nasal Spray) | ~102% | [1] |

| Time to Peak Plasma Concentration | 2-4 hours (oral) | [6][7] |

| Plasma Protein Binding | ~25% | [6][7] |

| Half-life | 2.7 - 3.6 hours | [8] |

| Metabolism | Hepatic, primarily via CYP1A2 | [1] |

| Active Metabolite | N-desmethyl-zolmitriptan (183C91) | [1] |

Zolmitriptan is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2.[1] A significant portion is converted to an active metabolite, N-desmethyl-zolmitriptan, which also exhibits 5-HT1B/1D agonist activity and contributes to the overall therapeutic effect.[1] The remaining drug is converted to inactive metabolites.[1]

Conclusion

References

- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 2. Preclinical support for the therapeutic potential of zolmitriptan as a treatment for cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Mechanism of action of zolmitriptan] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Zolmitriptan? [synapse.patsnap.com]

- 6. Clinical pharmacology of the serotonin receptor agonist, zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. la-press.org [la-press.org]

- 8. The pharmacodynamics and pharmacokinetics of the 5HT1B/1D-agonist zolmitriptan in healthy young and elderly men and women - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Pharmacological Profile of Zolertine Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Zolertine hydrochloride is classified as an alpha-1 adrenoceptor antagonist. This technical guide synthesizes the limited available non-clinical data on its pharmacological profile. The primary mechanism of action of this compound is the blockade of α1-adrenergic receptors, leading to the inhibition of vasoconstriction induced by endogenous catecholamines. This guide provides an overview of its chemical identity, mechanism of action, and the known pharmacodynamic properties, while also highlighting the significant gaps in the publicly available data regarding its full pharmacological profile, including pharmacokinetics and toxicology.

Chemical Identity

A summary of the key identifiers for this compound is presented in Table 1.

| Identifier | Value |

| IUPAC Name | 1-phenyl-4-[2-(2H-tetrazol-5-yl)ethyl]piperazine;hydrochloride[1] |

| CAS Number | 7241-94-3[1] |

| Molecular Formula | C13H19ClN6[1] |

| Molecular Weight | 294.78 g/mol [1] |

| Synonyms | Zolertine HCl, MA 1277[1] |

Mechanism of Action: Alpha-1 Adrenoceptor Antagonism

This compound functions as an antagonist at alpha-1 adrenergic receptors.[2][3] These receptors are G-protein coupled receptors (GPCRs) that are integral to the sympathetic nervous system's regulation of vascular tone and smooth muscle contraction.

Signaling Pathway of Alpha-1 Adrenoceptor Antagonism

The antagonism of α1-adrenoceptors by this compound interrupts the signaling cascade initiated by the binding of endogenous agonists like norepinephrine. This pathway is visualized in the diagram below.

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by its antagonist activity at α1-adrenoceptor subtypes.

Receptor Binding Affinity

Limited data is available on the specific binding affinities of this compound for the different α1-adrenoceptor subtypes (α1A, α1B, and α1D).

Functional Antagonism

In vitro studies have demonstrated that this compound acts as a competitive antagonist to noradrenaline-induced contractions in isolated rat carotid and aorta arteries. The pA2 values, a measure of antagonist potency, are summarized in Table 2.[2] A non-competitive antagonism has been observed in some other blood vessels, as indicated by Schild plot slopes lower than unity.[2]

| Tissue | Animal Model | pA2 (Mean ± SEM) |

| Carotid Artery (WKY) | Rat | 7.48 ± 0.18 |

| Carotid Artery (SHR) | Rat | 7.43 ± 0.13 |

| Aorta (WKY) | Rat | 7.57 ± 0.24 |

| Aorta (SHR) | Rat | 7.40 ± 0.08 |

WKY: Wistar-Kyoto rats, SHR: Spontaneously Hypertensive Rats

Further estimates of antagonist potency (pKb) in other vascular tissues are presented in Table 3.[2]

| Tissue | Animal Model | pKb (Mean ± SEM) |

| Mesenteric Artery (WKY) | Rat | 6.98 ± 0.16 |

| Mesenteric Artery (SHR) | Rat | 6.81 ± 0.18 |

| Caudal Artery (WKY) | Rat | 5.73 ± 0.11 |

| Caudal Artery (SHR) | Rat | 5.87 ± 0.25 |

| Aorta | Rabbit | 6.65 ± 0.09 |

This compound has been reported to exhibit a higher affinity for α1D-adrenoceptors compared to α1A-adrenoceptors, with an intermediate affinity for the α1B-adrenoceptor subtype.[2]

Experimental Protocols

Detailed experimental protocols for the cited studies are not extensively available in the public domain. The provided pharmacodynamic data is based on standard organ bath techniques for measuring vasoconstriction and Schild plot analysis to determine antagonist potency. A generalized workflow for such an experiment is outlined below.

Pharmacokinetics (ADME)

There is a significant lack of publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. No preclinical or clinical pharmacokinetic data has been identified in the reviewed literature.

Preclinical Safety and Toxicology

No specific preclinical safety or toxicology studies for this compound were found in the public domain.

Conclusion

This compound is an alpha-1 adrenoceptor antagonist with demonstrated in vitro activity in blocking noradrenaline-induced vasoconstriction in various animal vascular preparations. However, a comprehensive pharmacological profile is not available in the public scientific literature. There is a notable absence of data on its binding affinities to α1-adrenoceptor subtypes, detailed in vivo effects, pharmacokinetics, and toxicology. The available information suggests that this compound was likely a subject of early-stage, non-clinical research that did not progress to further development, resulting in a limited publicly accessible dataset. Further research would be required to fully characterize its pharmacological properties.

References

- 1. US8143417B2 - Method for the preparation of zolmitriptan - Google Patents [patents.google.com]

- 2. WO2009044211A1 - Process for the preparation of zolmitriptan, salts and solvates thereof - Google Patents [patents.google.com]

- 3. US7563904B2 - Synthesis intermediates useful for preparing zolmitriptan - Google Patents [patents.google.com]

Zolertine Hydrochloride synthesis and characterization

An in-depth technical guide on the synthesis and characterization of Zolertine Hydrochloride, tailored for researchers, scientists, and drug development professionals.

Abstract

Zolertine, chemically known as 1-phenyl-4-[2-(1H-tetrazol-5-yl)ethyl]piperazine, is a compound of interest in pharmaceutical research.[1] Its hydrochloride salt, this compound (CAS No: 7241-94-3), is utilized for its potential pharmacological activities.[2] This document provides a detailed overview of a reported synthesis method for the zolertine free base, its subsequent conversion to the hydrochloride salt, and comprehensive characterization protocols. The content herein is intended to serve as a technical resource, consolidating experimental procedures, data interpretation, and workflow visualizations to support further research and development.

Synthesis of this compound

The synthesis of Zolertine is achieved through the formation of a tetrazole ring from a nitrile precursor. The overall process can be visualized as a two-stage workflow: synthesis of the free base followed by salt formation.

Caption: Workflow for the synthesis of Zolertine and its conversion to this compound.

Experimental Protocol: Synthesis of 5-[2-(4-phenyl-1-piperazyl)ethyl]-tetrazole (Zolertine)

This protocol is adapted from a reported improved synthesis method.[3]

-

Reaction Setup : In a suitable reaction vessel, dissolve 4-phenyl-1-(2-cyanoethyl)-piperazine (1.0 mol, 215 g), sodium azide (1.0 mol, 65 g), and morpholine hydrochloride (1.0 mol, 124 g) in morpholine (1 L).[3]

-

Heating : Heat the stirred mixture to a temperature of 120-125°C and maintain for 4 hours.[3]

-

Work-up : Allow the reaction mixture to cool to room temperature.[3]

-

Isolation of Crude Product : Filter the cooled mixture and remove the solvent from the filtrate under vacuum. Take the resulting residue and mix it with water. Adjust the pH of the aqueous solution to 5 to precipitate the crude product.[3]

-

Purification : Collect the crude 5-[(4-phenyl-1-piperazyl)ethyl]tetrazole by filtration and dry it. The reported yield of the crude product is 170 g. For further purification, recrystallize the crude solid from water. The final reported yield after recrystallization is 155 g (60% yield).[3]

Experimental Protocol: Formation of this compound

-

Dissolution : Dissolve the purified Zolertine free base in a minimal amount of a suitable organic solvent, such as ethanol or isopropanol.

-

Acidification : Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like ethanol) to the dissolved free base while stirring.

-

Precipitation and Isolation : The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.

-

Purification : Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. This involves a suite of analytical techniques, primarily spectroscopy and spectrometry.

Caption: Logical workflow for the analytical characterization of this compound.

Physical Properties

The physical and chemical properties of the parent compound and its hydrochloride salt are summarized below.

| Property | Value | Source |

| Zolertine (Free Base) | ||

| Molecular Formula | C₁₃H₁₈N₆ | [1] |

| Molecular Weight | 258.32 g/mol | [1] |

| Melting Point | 190-194 °C (recrystallized) | [3] |

| This compound | ||

| Molecular Formula | C₁₃H₁₉ClN₆ | [2] |

| Molecular Weight | 294.78 g/mol | [2] |

Spectroscopic and Spectrometric Data

While specific experimental spectra for this compound are not provided in the search results, the expected data from key analytical techniques can be predicted based on its known structure.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.[4] For hydrochloride salts, solid-state ³⁵Cl NMR can also be a useful technique for characterizing polymorphs.[5][6]

| ¹H NMR (Expected Regions) | Approx. δ (ppm) | Description |

| Aromatic Protons | 6.8 - 7.3 | Multiplets from the monosubstituted phenyl ring. |

| Piperazine Protons (Ar-N-CH₂) | ~3.2 | Triplet or multiplet. |

| Piperazine Protons (-N-CH₂) | ~2.8 | Triplet or multiplet. |

| Ethyl Protons (-N-CH₂-CH₂) | ~3.0 | Triplet. |

| Ethyl Protons (-CH₂-CH₂-Tet) | ~3.1 | Triplet. |

| Tetrazole N-H | > 10 | Broad singlet, may be solvent dependent or exchangeable. |

| ¹³C NMR (Expected Regions) | Approx. δ (ppm) | Description |

| Tetrazole Carbon (C5) | ~155-160 | Quaternary carbon of the tetrazole ring. |

| Aromatic C (C-N) | ~150 | Quaternary carbon of the phenyl ring attached to nitrogen. |

| Aromatic C (CH) | 115 - 130 | Carbons of the phenyl ring. |

| Piperazine Carbons | 45 - 55 | Carbons of the piperazine ring. |

| Ethyl Carbons | 20 - 55 | Carbons of the ethyl linker. |

2.2.2 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For Zolertine, the expected molecular ion peak would correspond to the free base.

| Parameter | Expected Value |

| Molecular Ion [M+H]⁺ | m/z ≈ 259.17 |

| Exact Mass (Free Base) | 258.1593 |

2.2.3 Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Tetrazole) | 3000 - 3400 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

Mechanism of Action

The precise signaling pathway for Zolertine is not extensively detailed in the available literature. However, some sources suggest it acts as a peptide that binds to and blocks potassium ion channels.[2] This mechanism is distinct from other phenylpiperazine compounds that may target serotonin receptors.[7][8]

The proposed mechanism involves the binding of Zolertine to a potassium channel, leading to the inhibition of ion flow and subsequent modulation of cellular activity.

Caption: Proposed mechanism of Zolertine as a potassium channel blocker.

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 7241-94-3 | HAA24194 | Biosynth [biosynth.com]

- 3. prepchem.com [prepchem.com]

- 4. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Zolertine Hydrochloride (CAS: 7241-94-3): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolertine Hydrochloride is a pharmacological agent identified as an alpha-adrenoceptor antagonist. This technical guide provides a comprehensive overview of its known pharmacological properties, focusing on its mechanism of action, available quantitative data, and the experimental methodologies typically employed to characterize such a compound. The information presented herein is intended to support further research and development efforts involving this compound.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| CAS Number | 7241-94-3 |

| Molecular Formula | C₁₃H₁₉ClN₆ |

| Molecular Weight | 294.78 g/mol |

| Synonyms | Zolertine HCl, 1-Phenyl-4-[2-(2H-tetrazol-5-yl)ethyl]piperazine HCl |

Pharmacological Profile

This compound functions as an antagonist of alpha-1 adrenergic receptors (α₁-adrenoceptors). Emerging research indicates that it exhibits a notable affinity for α₁ₐ and α₁բ-adrenoceptor subtypes, with a higher affinity for the α₁բ subtype. Its antagonistic action at these receptors suggests a potential role in modulating physiological processes regulated by the sympathetic nervous system, such as smooth muscle contraction and vasoconstriction.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's interaction with α₁-adrenoceptors.

Table 1: Receptor Binding Affinities (pKi)

| Receptor Subtype | Tissue Source | pKi Value |

| α₁ₐ-Adrenoceptor | Rabbit Liver | 6.35 |

| α₁բ-Adrenoceptor | Rat Liver | 6.81 |

Table 2: Functional Antagonism in Isolated Tissues (pA₂ / pKb)

| Tissue Preparation | Agonist Used | Parameter | Value |

| Rat Carotid Artery (WKY) | Norepinephrine | pA₂ | 7.48 ± 0.18 |

| Rat Carotid Artery (SHR) | Norepinephrine | pA₂ | 7.43 ± 0.13 |

| Rat Aorta (WKY) | Norepinephrine | pA₂ | 7.57 ± 0.24 |

| Rat Aorta (SHR) | Norepinephrine | pA₂ | 7.40 ± 0.08 |

| Rat Mesenteric Artery (WKY) | Norepinephrine | pKb | 6.98 ± 0.16 |

| Rat Mesenteric Artery (SHR) | Norepinephrine | pKb | 6.81 ± 0.18 |

| Rat Caudal Artery (WKY) | Norepinephrine | pKb | 5.73 ± 0.11 |

| Rat Caudal Artery (SHR) | Norepinephrine | pKb | 5.87 ± 0.25 |

| Rabbit Aorta | Norepinephrine | pKb | 6.65 ± 0.09 |

WKY: Wistar-Kyoto rats (normotensive), SHR: Spontaneously Hypertensive Rats. pA₂ is a measure of the potency of a competitive antagonist. pKb is the negative logarithm of the equilibrium dissociation constant of an antagonist.

Mechanism of Action: Signaling Pathway

This compound exerts its effects by blocking the signaling cascade initiated by the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to α₁-adrenoceptors on the surface of target cells. This antagonism prevents the activation of Gq/11 proteins, thereby inhibiting the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC) are consequently suppressed, leading to a relaxation of smooth muscle and vasodilation.

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and Site of this compound Antagonism.

Experimental Protocols

The following are generalized protocols representative of the methodologies used to obtain the quantitative data presented above. Specific parameters may vary based on the laboratory and the specific research question.

Radioligand Binding Assay for pKi Determination

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for α₁-adrenoceptor subtypes.

Materials:

-

Cell membranes expressing the α₁-adrenoceptor subtype of interest (e.g., from rabbit or rat liver).

-

Radioligand (e.g., [³H]-prazosin).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or buffer (for total binding) or a high concentration of a known antagonist (for non-specific binding).

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Perform non-linear regression analysis of the competition binding data to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Convert the Ki value to pKi (-log(Ki)).

Caption: Generalized workflow for a radioligand binding assay.

Isolated Tissue Vasoconstriction Assay for pA₂ Determination

This protocol describes the functional assessment of this compound's antagonism on agonist-induced vasoconstriction in isolated arterial rings.

Materials:

-

Male Wistar-Kyoto or Spontaneously Hypertensive rats.

-

Isolated arteries (e.g., aorta, carotid, mesenteric, caudal).

-

Krebs-Henseleit solution (physiological salt solution), aerated with 95% O₂ / 5% CO₂.

-

Agonist (e.g., Norepinephrine).

-

This compound.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Euthanize the rat and dissect the desired artery.

-

Cut the artery into rings (2-3 mm in length).

-

Mount the arterial rings in organ baths containing Krebs-Henseleit solution at 37°C.

-

Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for a period of time (e.g., 60-90 minutes).

-

Obtain a cumulative concentration-response curve for the agonist (e.g., Norepinephrine) to establish a baseline.

-

Wash the tissues and allow them to return to baseline.

-

Incubate the tissues with a specific concentration of this compound for a set period (e.g., 30 minutes).

-

Obtain a second cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat steps 6-8 with different concentrations of this compound.

-

Construct a Schild plot by plotting the log(dose ratio - 1) against the negative log of the molar concentration of this compound.

-

The x-intercept of the Schild plot provides the pA₂ value.

Zolertine Hydrochloride: A Technical Guide to α1-Adrenergic Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolertine hydrochloride is an α-adrenergic receptor antagonist. This document provides a comprehensive overview of its receptor subtype selectivity, focusing on the α1-adrenergic receptor family. Due to the limited availability of recent research, this guide synthesizes the currently available public data on Zolertine's binding affinity and functional antagonism at α1-adrenoceptor subtypes. It also describes the general experimental methodologies used in such studies and outlines the canonical signaling pathways associated with α1-adrenoceptor activation. This guide is intended to serve as a resource for researchers and professionals in drug development interested in the pharmacology of this compound. It is important to note that the available data is primarily from animal models, and information regarding its activity at the α1D-adrenoceptor subtype and in human tissues is notably absent from the public domain.

Introduction

This compound is a pharmacological agent identified as an antagonist of α-adrenergic receptors. These receptors are a class of G protein-coupled receptors that are targets for the catecholamines, norepinephrine and epinephrine. The α1-adrenergic receptors are further subdivided into three subtypes: α1A, α1B, and α1D. These subtypes are involved in a variety of physiological processes, most notably the contraction of smooth muscle, leading to vasoconstriction and an increase in blood pressure. The subtype-selective antagonism of these receptors is a key area of interest in drug development for conditions such as hypertension and benign prostatic hyperplasia. This document aims to provide a detailed technical overview of the receptor subtype selectivity of this compound, based on the available scientific literature.

Quantitative Data on Receptor Subtype Selectivity

The available quantitative data for this compound's interaction with α1-adrenergic receptor subtypes is summarized below. It is crucial to note that this data is derived from animal tissues and may not be directly translatable to human pharmacology.

Binding Affinity Data

Binding affinity is a measure of the strength of the interaction between a ligand (Zolertine) and its receptor. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity. The available data for this compound is presented in Table 1.

Table 1: Binding Affinity (pKi) of this compound for α1-Adrenergic Receptor Subtypes

| Receptor Subtype | Tissue Source | pKi |

| α1A-adrenoceptor | Rabbit Liver Membranes | 6.35[1] |

| α1B-adrenoceptor | Rat Liver Membranes | 6.81[1] |

| α1D-adrenoceptor | Not Available | - |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Functional Antagonism Data

Functional antagonism measures the ability of a compound to block the response of a receptor to an agonist. The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates a more potent antagonist. The available functional antagonism data for this compound is presented in Table 2.

Table 2: Functional Antagonism (pA2) of this compound against Norepinephrine-Induced Contraction

| Tissue | Animal Model | pA2 Value |

| Carotid Artery | Wistar-Kyoto (WKY) Rat | 7.48 ± 0.18[1] |

| Carotid Artery | Spontaneously Hypertensive Rat (SHR) | 7.43 ± 0.13[1] |

| Aorta | Wistar-Kyoto (WKY) Rat | 7.57 ± 0.24[1] |

| Aorta | Spontaneously Hypertensive Rat (SHR) | 7.50 ± 0.13[1] |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Methodology:

-

Membrane Preparation: Tissues rich in the receptor of interest (e.g., liver for α1A and α1B subtypes) are homogenized. The homogenate is subjected to differential centrifugation to isolate a membrane fraction containing the receptors.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the receptor of interest (e.g., [3H]-prazosin for α1-adrenoceptors) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Antagonism Assays (Schild Analysis)

Functional assays are used to determine the potency of an antagonist in a biological system. For α1-adrenoceptors, this often involves measuring the contraction of smooth muscle tissue.

Experimental Workflow: Functional Antagonism Assay

Caption: Workflow for a functional antagonism assay with Schild analysis.

Methodology:

-

Tissue Preparation: A smooth muscle tissue known to express α1-adrenoceptors (e.g., rat aorta or carotid artery) is dissected and mounted in an organ bath containing a physiological salt solution.

-

Concentration-Response Curves: A cumulative concentration-response curve to an agonist (e.g., norepinephrine) is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist (this compound) for a specific period.

-

Shifted Concentration-Response Curve: A second concentration-response curve to the agonist is generated in the presence of the antagonist. This is repeated for several concentrations of the antagonist.

-

Schild Analysis: The dose-ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated. A Schild plot of log(dose-ratio - 1) versus the log of the antagonist concentration is constructed. For a competitive antagonist, this should yield a straight line with a slope of 1. The x-intercept of this line provides the pA2 value.

Signaling Pathways

While specific studies on the downstream signaling of this compound are not available, as an α1-adrenoceptor antagonist, it is expected to block the canonical signaling pathway activated by these receptors.

General α1-Adrenergic Receptor Signaling Pathway

α1-Adrenergic receptors are coupled to the Gq family of G proteins. Agonist binding initiates a signaling cascade that leads to the contraction of smooth muscle.

Diagram: α1-Adrenergic Receptor Signaling Pathway

Caption: General signaling pathway of α1-adrenergic receptors.

Pathway Description:

-

Agonist Binding: Norepinephrine or another agonist binds to the α1-adrenergic receptor.

-

Gq Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

Cellular Response: The elevated intracellular Ca²⁺ concentration is the primary trigger for smooth muscle contraction. PKC can further modulate this and other cellular responses.

This compound, as a competitive antagonist, would bind to the α1-adrenergic receptor and prevent the binding of norepinephrine, thereby inhibiting this entire signaling cascade.

Conclusion and Future Directions

This compound demonstrates antagonist activity at α1A and α1B-adrenergic receptors in animal models. The available data suggests a slight preference for the α1B subtype in terms of binding affinity. However, the lack of data for the α1D subtype and for human receptors represents a significant gap in our understanding of its complete pharmacological profile.

For a more thorough evaluation of this compound's therapeutic potential, future research should focus on:

-

Determining the binding affinity and functional activity at the human α1D-adrenoceptor subtype.

-

Conducting studies using human tissues or recombinant human α1-adrenoceptor subtypes to ascertain its pharmacological profile in a more clinically relevant context.

-

Investigating the downstream signaling effects of Zolertine to confirm its mechanism of action and explore any potential for biased antagonism.

-

Publishing detailed experimental protocols to allow for replication and comparison of findings.

A more complete understanding of this compound's receptor subtype selectivity will be crucial for guiding its potential development and clinical application.

References

Zolmitriptan's Structure-Activity Relationship: A Technical Guide for CNS Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially misidentified in some contexts as "Zolertine Hydrochloride," zolmitriptan is a potent and selective second-generation triptan, a class of drugs that act as agonists for the serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of zolmitriptan and its analogs, offering valuable insights for researchers and professionals involved in the development of novel therapeutics for central nervous system (CNS) disorders, particularly migraine. By understanding the intricate relationship between the molecular structure of zolmitriptan and its pharmacological activity, scientists can better design and synthesize new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles.

Zolmitriptan's primary therapeutic application is in the acute treatment of migraine headaches, with or without aura. Its mechanism of action is multifaceted, involving the constriction of painfully dilated cranial blood vessels, the inhibition of the release of pro-inflammatory neuropeptides (like CGRP and substance P) from trigeminal nerve endings, and a central inhibitory action on nociceptive transmission in the brainstem.

This guide will delve into the quantitative SAR data available for zolmitriptan and related tryptamine derivatives, detail the experimental protocols used to generate this data, and visualize the key signaling pathways modulated by this important anti-migraine agent.

Quantitative Structure-Activity Relationship (SAR) Data

The affinity of zolmitriptan and its primary active metabolite, N-desmethyl-zolmitriptan, for various serotonin receptor subtypes is a critical determinant of its therapeutic efficacy and side-effect profile. The following tables summarize the available quantitative data on the binding affinities (Ki) and, where available, functional activities of zolmitriptan and related compounds.

Table 1: Binding Affinity (Ki, nM) of Zolmitriptan and its N-desmethyl Metabolite for Human Serotonin (5-HT) Receptor Subtypes

| Compound | h5-HT1D | h5-HT1B | h5-HT1F | h5-HT1A |

| Zolmitriptan | 0.63 | 5.01 | 63.09 | Modest Affinity |

| N-desmethyl-zolmitriptan | Higher than Zolmitriptan | Higher than Zolmitriptan | - | Modest Affinity |

Note: A lower Ki value indicates a higher binding affinity.

The data clearly indicates that zolmitriptan possesses a high affinity for both the 5-HT1D and 5-HT1B receptors, which are the primary targets for its anti-migraine activity. Its affinity for the 5-HT1F receptor is considerably lower. Notably, the N-desmethyl metabolite of zolmitriptan exhibits even higher potency at the 5-HT1B/1D receptors, contributing significantly to the overall therapeutic effect. Zolmitriptan shows only modest affinity for the 5-HT1A receptor and no significant affinity for a range of other receptors, including 5-HT2, 5-HT3, adrenergic (α1, α2, β), histaminic (H1, H2), muscarinic, and dopaminergic (D1, D2) receptors, highlighting its selectivity.

Key Structural Features for 5-HT1B/1D Agonism in Tryptamine Derivatives

The structure-activity relationships of the broader class of tryptamine derivatives provide valuable context for understanding zolmitriptan's activity. Key structural features influencing agonist activity at 5-HT1B/1D receptors include:

-

The Indole Ring System: The indole core is essential for activity. Modifications to this ring system can significantly impact affinity and efficacy. An electron-deficient indole ring, achieved through the inclusion of electron-withdrawing groups at the 2-position, has been shown to be crucial for producing antagonism within a tryptamine-based series.

-

The Ethylamine Side Chain: The length and conformation of the ethylamine side chain at the 3-position of the indole are critical. The distance between the basic amine and a hydrogen-bond accepting oxygen atom appears to influence selectivity between 5-HT1B and 5-HT1D receptors.

-

Substituents at the 5-Position: Modifications at the 5-position of the indole ring are well-tolerated and can be used to modulate pharmacokinetic and pharmacodynamic properties. In zolmitriptan, the (S)-4-(oxazolidin-2-on-4-ylmethyl) group at this position contributes to its favorable profile.

Experimental Protocols

The quantitative SAR data presented in this guide are derived from rigorous in vitro experimental protocols. A general overview of the key methodologies is provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the human 5-HT1B or 5-HT1D receptors are prepared from transfected cell lines (e.g., HEK293 or CHO cells) or from tissue homogenates known to be rich in these receptors. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-GR125743 for 5-HT1B/1D) is incubated with the receptor-containing membranes in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competition: Increasing concentrations of the unlabeled test compound (e.g., zolmitriptan) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, the bound radioligand is separated from the free radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assays

Objective: To determine the functional activity (e.g., agonist or antagonist) and potency (EC50 or IC50) of a test compound at a specific receptor.

Common Functional Assay: cAMP Accumulation Assay (for Gi/o-coupled receptors like 5-HT1B/1D)

-

Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO-h5-HT1B) are cultured.

-

Forskolin Stimulation: The cells are stimulated with forskolin, an activator of adenylyl cyclase, to increase intracellular cyclic AMP (cAMP) levels.

-

Compound Treatment: The cells are then treated with varying concentrations of the test compound (agonist).

-

cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.

-

Data Analysis: Agonists of Gi/o-coupled receptors will inhibit forskolin-stimulated cAMP accumulation. The concentration of the agonist that produces 50% of its maximal inhibitory effect (EC50) is determined from the dose-response curve.

Signaling Pathways of Zolmitriptan

Zolmitriptan exerts its therapeutic effects by activating 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). The activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to the alleviation of migraine symptoms.

Zolmitriptan-Mediated Signaling Pathway

Caption: Signaling cascade initiated by zolmitriptan binding.

Explanation of the Signaling Pathway:

-

Receptor Binding and G-protein Activation: Zolmitriptan binds to and activates 5-HT1B/1D receptors located on the presynaptic terminals of trigeminal neurons and on the smooth muscle cells of cranial blood vessels. This activation leads to the dissociation of the heterotrimeric Gi/o protein into its α and βγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

-

Decreased PKA Activity: The reduction in cAMP levels results in decreased activity of protein kinase A (PKA).

-

Inhibition of Neuropeptide Release: PKA is involved in the phosphorylation of proteins that facilitate the fusion of synaptic vesicles with the presynaptic membrane. Reduced PKA activity, therefore, leads to the inhibition of the release of pro-inflammatory and vasodilatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, from the trigeminal nerve endings.

-

Vasoconstriction: The activation of 5-HT1B receptors on the smooth muscle of cranial blood vessels directly causes vasoconstriction, counteracting the painful vasodilation associated with a migraine attack.

Conclusion

Zolmitriptan's high affinity and selectivity for 5-HT1B/1D receptors, coupled with the potent activity of its N-desmethyl metabolite, are central to its efficacy in the acute treatment of migraine. The structure-activity relationship of tryptamine derivatives highlights the importance of the indole core, the ethylamine side chain, and substitutions at the 5-position in determining the pharmacological profile. A thorough understanding of these SAR principles, the experimental methodologies used to define them, and the underlying signaling pathways is paramount for the rational design of the next generation of CNS therapeutics. This technical guide serves as a foundational resource for researchers and drug development professionals aiming to innovate in this critical area of neuroscience.

Methodological & Application

Zolertine Hydrochloride: Application Notes and Protocols for Smooth Muscle Contraction Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Zolertine Hydrochloride in in-vitro studies of smooth muscle contraction. This document outlines the mechanism of action, provides key quantitative data, and offers detailed experimental protocols and data presentation formats to facilitate research and development in pharmacology and related fields.

Introduction

This compound is a potent α-adrenoceptor antagonist, making it a valuable tool for investigating the role of the adrenergic system in smooth muscle physiology and pathophysiology.[1][2][3] Its ability to differentiate between α-adrenoceptor subtypes allows for targeted studies of specific signaling pathways involved in smooth muscle contraction and relaxation. These notes are intended to guide researchers in designing and executing robust experiments to characterize the effects of this compound on various smooth muscle preparations.

Mechanism of Action

This compound primarily functions as a competitive antagonist at α-adrenoceptors.[1] It exhibits a higher affinity for α1D-adrenoceptors, an intermediate affinity for α1B-adrenoceptors, and a lower affinity for α1A-adrenoceptors.[1] By blocking these receptors, this compound inhibits the contractile responses induced by endogenous and exogenous α-adrenergic agonists, such as norepinephrine and phenylephrine. This antagonism leads to vasodilation and relaxation of smooth muscle tissues.[2]

Signaling Pathway of α1-Adrenoceptor Mediated Smooth Muscle Contraction and Inhibition by this compound

Caption: Mechanism of this compound as an α1-adrenoceptor antagonist.

Quantitative Data

The following tables summarize the reported binding affinities and antagonist potencies of this compound in various tissues. This data is crucial for determining appropriate experimental concentrations.

Table 1: Binding Affinity (pKi) of this compound for α1-Adrenoceptor Subtypes

| Receptor Subtype | Tissue Source | pKi Value | Reference |

| α1A-adrenoceptors | Rabbit Liver Membranes | 6.35 | [1] |

| α1B-adrenoceptors | Rat Liver Membranes | 6.81 | [1] |

Table 2: Antagonist Potency (pA2/pKb) of this compound in Functional Assays

| Tissue Preparation | Agonist | pA2 / pKb Value | Animal Model | Reference |

| Carotid Artery | Noradrenaline | 7.48 ± 0.18 (WKY) | Rat | [1] |

| Carotid Artery | Noradrenaline | 7.43 ± 0.13 (SHR) | Rat | [1] |

| Aorta | Noradrenaline | 7.57 ± 0.24 (WKY) | Rat | [1] |

| Aorta | Noradrenaline | 7.40 ± 0.08 (SHR) | Rat | [1] |

| Mesenteric Artery | Noradrenaline | 6.98 ± 0.16 (WKY) | Rat | [1] |

| Mesenteric Artery | Noradrenaline | 6.81 ± 0.18 (SHR) | Rat | [1] |

| Caudal Artery | Noradrenaline | 5.73 ± 0.11 (WKY) | Rat | [1] |

| Caudal Artery | Noradrenaline | 5.87 ± 0.25 (SHR) | Rat | [1] |

| Aorta | Noradrenaline | 6.65 ± 0.09 | Rabbit | [1] |

WKY: Wistar-Kyoto rats; SHR: Spontaneously Hypertensive Rats

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound on isolated smooth muscle preparations. Specific parameters may need to be optimized depending on the tissue and experimental objectives.

Materials and Reagents

-

This compound

-

Krebs-Ringer Bicarbonate Solution (see composition below)

-

Agonists (e.g., Norepinephrine, Phenylephrine)

-

Distilled, deionized water

-

Carbogen gas (95% O₂, 5% CO₂)

-

Experimental animals (e.g., rats, rabbits)

-

Pentobarbital sodium (for euthanasia)

Krebs-Ringer Bicarbonate Solution Composition (mM):

| Component | Concentration (mM) |

| NaCl | 118 |

| KCl | 4.7 |

| CaCl₂ | 2.5 |

| MgSO₄ | 1.2 |

| KH₂PO₄ | 1.2 |

| NaHCO₃ | 25 |

| Glucose | 5.5 |

Experimental Workflow

Caption: General experimental workflow for smooth muscle contraction studies.

Detailed Protocol

1. Tissue Preparation:

- Euthanize the animal using an approved method (e.g., overdose of pentobarbital sodium).[4]

- Carefully dissect the desired smooth muscle tissue (e.g., aorta, carotid artery, vas deferens).[4]

- Place the excised tissue in cold Krebs-Ringer bicarbonate solution.

- Clean the tissue of adhering connective and adipose tissue.

- Cut the tissue into rings (e.g., 3-4 mm in length for arteries) or longitudinal strips.[4]

2. Mounting in Organ Bath:

- Mount the tissue segments in an isolated organ bath system containing Krebs-Ringer bicarbonate solution.

- Maintain the bath at a constant temperature (e.g., 37°C) and continuously aerate with carbogen gas.

- Connect one end of the tissue to a fixed support and the other end to an isometric force transducer.

3. Equilibration:

- Allow the tissue to equilibrate for a period of 60-90 minutes under an optimal resting tension (e.g., 2.5 g, to be determined in preliminary experiments).[4]

- During equilibration, wash the tissues with fresh Krebs-Ringer solution every 15-20 minutes.

- Obtain a reference contraction by exposing the tissue to a high concentration of KCl (e.g., 60 mM).[4]

4. Induction of Contraction (Agonist Dose-Response):

- After the reference contraction and washout, induce a stable, submaximal contraction using an appropriate α-adrenergic agonist (e.g., norepinephrine or phenylephrine). The concentration should be chosen to produce approximately 50-80% of the maximal response.

5. Antagonist Protocol (Schild Analysis):

- To determine the pA2 value, construct cumulative concentration-response curves for the agonist in the absence and presence of increasing concentrations of this compound.

- Add a single concentration of this compound to the organ bath and allow it to incubate for a predetermined period (e.g., 20-30 minutes) before starting the cumulative addition of the agonist.

- Wash the tissue thoroughly between different concentrations of the antagonist.

6. Data Acquisition and Analysis:

- Record the isometric tension continuously using a data acquisition system.

- Measure the amplitude of contraction in response to the agonist.

- Express the responses as a percentage of the maximal contraction induced by the agonist in the absence of the antagonist.

- Construct concentration-response curves and perform a Schild regression analysis to determine the pA2 value, which is a measure of the antagonist's potency. A slope of the Schild plot that is not significantly different from unity suggests competitive antagonism.[1]

Data Presentation and Interpretation

All quantitative data should be presented in clearly structured tables for easy comparison, as demonstrated in the tables above. When presenting dose-response curves, plot the mean response ± SEM against the logarithm of the agonist concentration. The Schild plot should be constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.

Conclusion

This compound is a selective α-adrenoceptor antagonist that serves as a valuable pharmacological tool for the investigation of smooth muscle physiology. The protocols and data provided in these application notes offer a foundation for researchers to explore the intricate mechanisms of adrenergic control in various smooth muscle tissues. Careful experimental design and data analysis are paramount to obtaining reliable and reproducible results.

References

Application Note: Quantification of Zolmitriptan in Pharmaceutical Formulations by High-Performance Liquid Chromatography (HPLC)

Introduction

Zolmitriptan is a selective serotonin receptor agonist belonging to the triptan class of drugs, primarily used for the acute treatment of migraine headaches. Accurate and precise quantification of Zolmitriptan in bulk drug and pharmaceutical dosage forms is crucial for ensuring its safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Zolmitriptan.

Principle

The method utilizes reverse-phase chromatography to separate Zolmitriptan from other components in the sample matrix. A C18 column is used as the stationary phase, and the mobile phase consists of a mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically achieved using a UV detector at a wavelength where Zolmitriptan exhibits maximum absorbance.

Experimental Protocols

This section outlines the detailed methodology for the quantification of Zolmitriptan using HPLC.

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The specific conditions can be varied, and several validated methods are summarized in the tables below. A common set of conditions is as follows:

-

Column: Phenomenex C18 (150mm × 4.6mm, 5µm)[1]

-

Mobile Phase: Phosphate buffer (pH 3.5) and Methanol in a ratio of 85:15 (v/v)[1]

-

Flow Rate: 0.9 mL/min[1]

-

Injection Volume: 10 µL[1]

-

Detection Wavelength: 224 nm[1]

-

Column Temperature: Ambient[1]

-

Run Time: Approximately 6 minutes[1]

2. Preparation of Solutions

-

Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 3.5 using orthophosphoric acid. Filter the buffer and methanol through a 0.45 µm membrane filter and degas before use. Mix in the specified ratio.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Zolmitriptan reference standard and transfer it to a 25 mL volumetric flask. Dissolve in a diluent (e.g., a mixture of acetonitrile and water, 80:20 v/v) and sonicate to ensure complete dissolution. Make up the volume with the diluent.[2]

-

Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 3-11 ppm or 10-50 µg/mL).[3][4][5]

-

Sample Preparation (Tablets): Accurately weigh and powder a sufficient number of tablets to obtain an amount equivalent to 10 mg of Zolmitriptan. Transfer the powder to a 10 mL volumetric flask, add diluent, and sonicate to dissolve the drug completely. Make up the volume with the diluent, mix well, and filter through a 0.45 µm filter. Further dilute the filtrate with the mobile phase to a suitable concentration for analysis.[3]

3. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

-

System Suitability: The system suitability is evaluated by injecting a standard solution multiple times to check for parameters like theoretical plates, tailing factor, and reproducibility of the peak area and retention time.[3]

-

Linearity: The linearity of the method is assessed by analyzing a series of standard solutions at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.[3][4][5]

-

Precision: The precision of the method is determined by repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple injections of the same sample on the same day and on different days. The results are expressed as the relative standard deviation (%RSD).[3]

-

Accuracy: The accuracy of the method is evaluated by performing recovery studies. A known amount of the standard drug is added to a pre-analyzed sample, and the mixture is reanalyzed. The percentage recovery is then calculated.[3][6]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined from the standard deviation of the response and the slope of the calibration curve.[1][4][5]

-

Specificity: The specificity of the method is its ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, or excipients. This is confirmed by the absence of interfering peaks at the retention time of Zolmitriptan in the chromatogram of a blank and placebo.[6]

-

Robustness: The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters such as flow rate, mobile phase composition, and temperature.[2]

Data Presentation

The following tables summarize the chromatographic conditions and validation parameters from various published HPLC methods for Zolmitriptan quantification.

Table 1: Summary of HPLC Chromatographic Conditions

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | Phenomenex C18 (150x4.6mm, 5µm)[1] | Symmetry C18 (250x4.6mm, 5µm)[3] | SYMMETRY C18 (50x2.1mm, 3.5µm)[2] | C18 Column[4][5] |

| Mobile Phase | Phosphate buffer (pH 3.5):Methanol (85:15)[1] | 0.01% Triethylamine:Acetonitrile:0.02M NH4H2PO4 (28.2:25:46.8)[3] | Acetonitrile:Water (70:30)[2] | Methanol:Water (75:25), pH 3.0[4][5] |

| Flow Rate | 0.9 mL/min[1] | 1.0 mL/min[3] | 0.2 mL/min[2] | 1.0 mL/min[4][5] |

| Detection Wavelength | 224 nm[1] | 225 nm[3] | 225 nm[2] | 222 nm[4][5] |

| Injection Volume | 10 µL[1] | 20 µL[3] | Not Specified | Not Specified |

| Retention Time | 3.57 min[1] | 3.705 min[3] | 1.04 min[2] | 3.8 min[4] |

Table 2: Summary of Method Validation Parameters

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Linearity Range | Not Specified | 3-11 ppm[3] | 0.03-1 µg/mL[2] | 10-50 µg/mL[4][5] |

| Correlation Coefficient (r²) | Not Specified | 0.999[3] | 0.994[2] | 0.9977[4] |

| LOD | 2.45 (units not specified)[1] | 0.15 ppm[3] | 0.5 ng/mL[2] | 2.84 µg/mL[4][5] |

| LOQ | 7.42 (units not specified)[1] | 0.5 ppm[3] | 1 ng/mL[2] | 8.62 µg/mL[4][5] |

| Accuracy (% Recovery) | Not Specified | 99.56%[3] | 98-102%[2] | 99.87-101.57%[4][5] |

| Precision (%RSD) | < 2%[3] | Not Specified | Not Specified | Not Specified |

Workflow Diagram

The following diagram illustrates the general workflow for the HPLC quantification of Zolmitriptan.

Caption: Workflow for Zolmitriptan HPLC analysis.

References

Application Notes and Protocols for Zolertine Hydrochloride Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolertine hydrochloride is identified as an alpha-1 adrenergic receptor antagonist. This class of compounds is crucial in the research and development of therapeutics for conditions such as hypertension and benign prostatic hyperplasia. Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound with alpha-1 adrenergic receptors using the well-characterized radioligand [³H]prazosin.

Data Presentation

| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue/Cell Source |

| Prazosin | α₁ | ~0.2 | [³H]prazosin | Rat Cardiac Membranes |

| Doxazosin | α₁ₐ | ~2.6 | [³H]prazosin | Human α₁ₐ-adrenoceptor expressing CHO cells |

| Doxazosin | α₁ᵦ | ~3.5 | [³H]prazosin | Human α₁ᵦ-adrenoceptor expressing CHO cells |

| Doxazosin | α₁₀ | ~4.7 | [³H]prazosin | Human α₁₀-adrenoceptor expressing CHO cells |

| Tamsulosin | α₁ₐ | ~0.2 | [³H]prazosin | Human α₁ₐ-adrenoceptor expressing CHO cells |

| Tamsulosin | α₁₀ | ~3.2 | [³H]prazosin | Human α₁₀-adrenoceptor expressing CHO cells |

| BMY 7378 | α₁₀ | ~1.0 | [³H]prazosin | Human α₁₀-adrenoceptor expressing CHO cells |

Signaling Pathway

Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, primarily couple to Gq/11 proteins. This coupling initiates a signaling cascade that leads to various physiological responses.

Caption: Alpha-1 adrenergic receptor signaling pathway.

Experimental Protocols

Objective:

To determine the binding affinity (Kᵢ) of this compound for alpha-1 adrenergic receptors through a competitive radioligand binding assay using [³H]prazosin.

Materials:

-

Radioligand: [³H]prazosin (specific activity ~70-90 Ci/mmol)

-

Unlabeled Ligand: this compound

-

Reference Compound: Prazosin (for determination of non-specific binding)

-

Membrane Preparation: Rat brain cortex or a cell line stably expressing the human alpha-1 adrenergic receptor subtype of interest.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

-

Cell harvester

Experimental Workflow Diagram:

Caption: Experimental workflow for the radioligand binding assay.

Detailed Method:

-

Membrane Preparation:

-

Homogenize the tissue (e.g., rat brain cortex) in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL, as determined by a protein assay (e.g., Bradford or BCA).

-

-

Assay Setup:

-

The assay is performed in a total volume of 250 µL in 96-well plates.

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]prazosin (at a final concentration near its Kₔ, e.g., 0.2-0.5 nM), and 150 µL of the membrane preparation.

-

Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled prazosin (e.g., 10 µM final concentration), 50 µL of [³H]prazosin, and 150 µL of the membrane preparation.

-

Competition Binding: Add 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]prazosin, and 150 µL of the membrane preparation.

-

-

Incubation:

-

Incubate the plates at 25°C for 60 minutes with gentle agitation to reach binding equilibrium.

-

-

Filtration:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Counting:

-

Transfer the filters to scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Allow the vials to sit for at least 4 hours in the dark to allow the filter to become transparent.

-

Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

-

Data Analysis:

-

Specific Binding: Calculate specific binding by subtracting the CPM of the non-specific binding wells from the CPM of the total binding and competition binding wells.

-

Specific Binding = Total Binding - Non-specific Binding

-

-

IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the concentration of this compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]prazosin).

-

Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

-

Where:

-

[L] is the concentration of the radioligand ([³H]prazosin) used in the assay.

-

Kₔ is the dissociation constant of the radioligand for the receptor. This should be determined independently via a saturation binding experiment.

-

-

Conclusion

This protocol provides a robust framework for characterizing the binding of this compound to alpha-1 adrenergic receptors. Accurate determination of the Kᵢ value is essential for understanding the potency of this compound and is a critical step in its pharmacological profiling and potential therapeutic development. Researchers should ensure proper validation of the assay, including determination of the radioligand's Kₔ and optimization of incubation conditions and protein concentration.

Application Notes and Protocols for Studying Adrenergic Signaling

Disclaimer: The compound "Zolertine Hydrochloride" is not found in the scientific literature based on the conducted search. The following application notes and protocols are provided as a general guide for researchers, scientists, and drug development professionals interested in studying adrenergic signaling using a hypothetical compound with presumed adrenergic activity.

Introduction to Adrenergic Signaling

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to many physiological processes. They are activated by the endogenous catecholamines, epinephrine and norepinephrine, and are the targets for a wide array of therapeutic drugs.[1][2] These receptors are broadly classified into α- and β-adrenergic subtypes, each with its own distinct signaling pathways and physiological effects.[1][3] Studying the interaction of novel compounds with these receptors is crucial for the development of new therapeutics for conditions such as hypertension, asthma, and heart failure.[2]

The primary signaling mechanism for β-adrenergic receptors involves the activation of adenylyl cyclase through a stimulatory G protein (Gs), leading to an increase in intracellular cyclic AMP (cAMP).[1][4] In contrast, α2-adrenergic receptors are coupled to an inhibitory G protein (Gi), which suppresses adenylyl cyclase activity.[1] α1-adrenergic receptors are coupled to Gq, which activates phospholipase C, leading to an increase in intracellular calcium.[1]

Data Presentation: Characterization of a Hypothetical Adrenergic Modulator

When characterizing a new compound, it is essential to present the quantitative data in a clear and organized manner. The following table provides a template for summarizing the binding affinity and functional potency of a hypothetical compound at various adrenergic receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50/IC50, nM) | Efficacy (% of Isoproterenol response) |

| α1A | Data | IP3 Accumulation | Data | Data |

| α1B | Data | IP3 Accumulation | Data | Data |

| α1D | Data | IP3 Accumulation | Data | Data |

| α2A | Data | cAMP Inhibition | Data | Data |

| α2B | Data | cAMP Inhibition | Data | Data |

| α2C | Data | cAMP Inhibition | Data | Data |

| β1 | Data | cAMP Accumulation | Data | Data |

| β2 | Data | cAMP Accumulation | Data | Data |

| β3 | Data | cAMP Accumulation | Data | Data |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments used to study adrenergic signaling.

1. Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor subtype.

-

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest.

-

Radioligand specific for the receptor (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-CGP 12177 for β receptors).[5]

-

Test compound (e.g., "this compound").

-

Non-specific binding control (e.g., a high concentration of an unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value by analyzing the competition binding data using non-linear regression.

-

2. Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP.

-

Materials:

-

Whole cells or cell membranes expressing the adrenergic receptor of interest.

-

Test compound.

-

Forskolin (a direct activator of adenylyl cyclase, used for inhibition studies).

-

ATP.

-

Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., ELISA-based or fluorescence-based).[6]

-

-

Protocol for Agonist Activity (β-receptors):

-

Plate cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor.

-

Add serial dilutions of the test compound and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

-

Generate a dose-response curve and determine the EC50 value.

-

-

Protocol for Antagonist/Inhibitory Activity (α2-receptors):

-

Follow steps 1 and 2 from the agonist protocol.

-

Add serial dilutions of the test compound.

-

Add a fixed concentration of an agonist (e.g., epinephrine) or forskolin to stimulate adenylyl cyclase.

-

Incubate and measure cAMP levels as described above.

-

Generate a dose-response curve and determine the IC50 value.

-

Visualizations

Adrenergic Signaling Pathway

Caption: Adrenergic signaling pathways via β- and α2-receptors.

Experimental Workflow for Adrenergic Compound Screening

References

- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Ligand-directed signalling at β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Zolertine Hydrochloride for Vasoconstriction Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolertine hydrochloride is a potent α-adrenoceptor antagonist with demonstrated activity at α1A, α1B, and α1D subtypes.[1] These receptors are pivotal in mediating the physiological effects of catecholamines such as norepinephrine and epinephrine, which lead to smooth muscle contraction and subsequent vasoconstriction.[2][3] The α1-adrenoceptors are predominantly coupled to Gq-proteins, which, upon activation, trigger the phospholipase C (PLC) signaling cascade, leading to an increase in intracellular calcium and vasoconstriction.[2][3] Understanding the inhibitory potential of compounds like this compound on this pathway is crucial for the development of novel therapeutics for conditions such as hypertension.[4][5] This document provides a detailed protocol for utilizing this compound in in vitro vasoconstriction inhibition assays using isolated vascular rings.

Signaling Pathway of Alpha-1 Adrenergic Receptor-Mediated Vasoconstriction

The binding of an agonist, such as norepinephrine, to the α1-adrenergic receptor initiates a signaling cascade that results in smooth muscle contraction.

Experimental Protocol: Ex Vivo Vasoconstriction Inhibition Assay

This protocol describes the evaluation of this compound's ability to inhibit agonist-induced vasoconstriction in isolated arterial rings.

Materials:

-

This compound

-

Alpha-adrenergic agonist (e.g., Phenylephrine, Norepinephrine)

-